2-Vinylnaphthalene

Catalog No.
S601018
CAS No.
827-54-3
M.F
C12H10
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinylnaphthalene

CAS Number

827-54-3

Product Name

2-Vinylnaphthalene

IUPAC Name

2-ethenylnaphthalene

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2

InChI Key

KXYAVSFOJVUIHT-UHFFFAOYSA-N

SMILES

C=CC1=CC2=CC=CC=C2C=C1

Synonyms

polyvinylnaphthalene

Canonical SMILES

C=CC1=CC2=CC=CC=C2C=C1
  • Poly(sodium styrenesulfonate-co-2-vinylnaphthalene) copolymer

    This copolymer exhibits interesting photophysical properties due to the "antenna effect" of the naphthalene group. This effect allows the copolymer to absorb light at a specific wavelength and then transfer the energy to the neighboring styrene sulfonate units, leading to potential applications in light-emitting devices .

  • Poly(2-vinylnaphthalene-alt-maleic acid)-graft-polystyrene

    This complex copolymer combines the properties of poly(2-vinylnaphthalene), poly(maleic acid), and polystyrene. It exhibits photoactive properties and can be used as a stabilizer for polystyrene latexes .

2-Vinylnaphthalene is an organic compound with the chemical formula C12H10C_{12}H_{10}. It consists of a naphthalene ring with a vinyl group attached at the second position. This compound appears as a colorless to pale yellow liquid and is known for its distinctive aromatic odor. Due to its structure, 2-vinylnaphthalene exhibits both hydrophobic and lipophilic properties, making it useful in various chemical applications .

  • Information on VN's specific hazards is limited.
  • Due to its structural similarity to naphthalene, VN may be suspected to have similar hazards, which include flammability, skin irritation, and potential environmental toxicity [].
  • Further research is needed to establish a complete safety profile for VN.

Please note:

  • The information on potential applications and specific reactions is based on general scientific knowledge of similar compounds.
  • In-depth research on VN's applications and specific reaction mechanisms is ongoing.
That alter product distributions significantly. For instance, the presence of 1,4-diazabicyclo[2.2.2]octane increases the trans-cis ratio of certain cyclobutane derivatives formed from this compound .
  • Electrophilic Substitution: The vinyl group makes 2-vinylnaphthalene susceptible to electrophilic substitution reactions, allowing for further functionalization of the aromatic system .
  • Several methods exist for synthesizing 2-vinylnaphthalene:

    • Reduction and Dehydration: A common method involves reducing 2-acetylnaphthalene to form an alcohol intermediate, which is then dehydrated to yield 2-vinylnaphthalene. This process typically utilizes catalysts such as sal enixum and can achieve high purity levels .
    • Direct Vinylation: Another approach involves direct vinylation of naphthalene derivatives using vinyl halides under basic conditions .
    • Photochemical Methods: Some studies have explored photochemical routes that utilize light to induce reactions leading to the formation of 2-vinylnaphthalene from other naphthalene derivatives .

    The applications of 2-vinylnaphthalene are diverse:

    • Polymer Production: It is primarily used in the synthesis of various copolymers, enhancing properties such as thermal stability and mechanical strength .
    • Chemical Intermediates: This compound serves as a precursor for synthesizing more complex organic molecules in pharmaceuticals and agrochemicals.
    • Material Science: Due to its unique properties, it is employed in creating specialized materials like coatings and adhesives.

    Several compounds share structural similarities with 2-vinylnaphthalene. Here are some notable examples:

    Compound NameStructure DescriptionUnique Features
    StyreneA simple vinyl-substituted benzeneWidely used in plastics; lower boiling point than 2-vinylnaphthalene
    1-VinylnaphthaleneVinyl group at the first position of naphthaleneDifferent reactivity due to position of vinyl group
    3-VinylnaphthaleneVinyl group at the third positionExhibits different polymerization characteristics
    NaphthaleneSimple fused aromatic rings without substituentsNo vinyl group; serves as a baseline comparison

    Uniqueness of 2-Vinylnaphthalene: The positioning of the vinyl group at the second carbon atom provides distinct reactivity patterns compared to its isomers. This positioning influences both its chemical behavior and potential applications in polymer chemistry and materials science.

    XLogP3

    4.3

    UNII

    HZD8LI91N1

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
    acute toxicity, dermal;
    acute toxicity, inhalation];
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    28406-56-6
    827-54-3

    Wikipedia

    2-vinylnaphthalene

    Dates

    Modify: 2023-08-15
    Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem

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